molecular formula C6H10O3 B6250775 (1r,3r)-3-hydroxycyclobutyl acetate, trans CAS No. 1638767-71-1

(1r,3r)-3-hydroxycyclobutyl acetate, trans

Cat. No.: B6250775
CAS No.: 1638767-71-1
M. Wt: 130.14 g/mol
InChI Key: UINPVMICQVJBPR-UHFFFAOYSA-N
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Description

(1r,3r)-3-hydroxycyclobutyl acetate, trans is an organic compound characterized by a cyclobutane ring with a hydroxyl group and an acetate group attached to it The trans configuration indicates that the hydroxyl and acetate groups are on opposite sides of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-hydroxycyclobutyl acetate, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutene with acetic acid in the presence of a catalyst, such as sulfuric acid, to yield the desired product. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the trans configuration is maintained.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-hydroxycyclobutyl acetate, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetate group can be reduced to an alcohol.

    Substitution: The hydroxyl and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

(1r,3r)-3-hydroxycyclobutyl acetate, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-hydroxycyclobutyl acetate, trans involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-hydroxycyclobutyl acetate, cis: Similar structure but with the hydroxyl and acetate groups on the same side of the cyclobutane ring.

    Cyclobutanol: Lacks the acetate group, making it less reactive in certain contexts.

    Cyclobutyl acetate: Lacks the hydroxyl group, affecting its chemical properties and reactivity.

Uniqueness

(1r,3r)-3-hydroxycyclobutyl acetate, trans is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

1638767-71-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3-hydroxycyclobutyl) acetate

InChI

InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3

InChI Key

UINPVMICQVJBPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C1)O

Purity

95

Origin of Product

United States

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